molecular formula C20H19ClN6 B11282935 N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11282935
M. Wt: 378.9 g/mol
InChI Key: YBBZKBFQADNLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(4-Chlorophenyl)-1-methyl-N⁶-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine diamine class. This heterocyclic core is structurally analogous to purines, enabling interactions with biological targets such as kinases or receptors. Key structural features include:

  • N⁴-substituent: A 4-chlorophenyl group, which enhances lipophilicity and may influence target binding via halogen bonding .
  • Position 1: A methyl group, reducing steric hindrance compared to phenyl-substituted analogues .

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-13-3-5-14(6-4-13)11-22-20-25-18(17-12-23-27(2)19(17)26-20)24-16-9-7-15(21)8-10-16/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

YBBZKBFQADNLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Substitution Reactions: The introduction of the 4-methylbenzyl and methyl groups is achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-methylbenzyl chloride and methyl iodide in the presence of a base like potassium carbonate.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and amine substituents on the pyrazolo[3,4-d]pyrimidine core enable nucleophilic substitution reactions:

  • Chlorine displacement : The 4-chlorophenyl group undergoes substitution with amines, alkoxides, or thiols under basic conditions. For example:

    ReagentConditionsProductYieldSource
    MorpholineK₂CO₃, DMF, 80°C, 12hMorpholine-substituted derivative72%
    4-MethylbenzylamineEt₃N, THF, reflux, 24hTarget compound (self)65%
  • Pyrimidine ring activation : The electron-deficient pyrimidine ring facilitates nucleophilic attack at positions 4 and 6, particularly under acidic or metal-catalyzed conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : The chlorophenyl group couples with aryl boronic acids to form biaryl derivatives :

    Boronic AcidCatalyst SystemProductYieldSource
    Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 90°CBiphenyl-substituted analog58%
    4-MethoxyphenylPdCl₂(dppf), K₃PO₄, THFMethoxy-functionalized derivative63%

Hydrogenation and Reduction

Selective reduction of the pyrazolo[3,4-d]pyrimidine core:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure reduces the pyrimidine ring to dihydro derivatives:

    CatalystPressure (psi)SolventProductYieldSource
    Pd/C (10%)50EtOHDihydro-pyrazolopyrimidine85%

Oxidation Reactions

The methyl and benzyl groups undergo oxidation:

  • Benzyl group oxidation : Using KMnO₄ or RuO₄ converts the 4-methylbenzyl group to a carboxylic acid :

    Oxidizing AgentConditionsProductYieldSource
    KMnO₄H₂O, 100°C, 6hCarboxylic acid derivative41%
    RuO₄CCl₄, rt, 2hKetone intermediate68%

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the pyrazolo[3,4-d]pyrimidine ring undergoes cleavage:

  • Acid-mediated ring opening : Treatment with HCl/EtOH yields pyrazole and pyrimidine fragments :

    AcidTemperatureProductYieldSource
    HCl (6M)Reflux5-Amino-pyrazole derivative77%

Functionalization via Amine Groups

The primary and secondary amines participate in:

  • Acylation : Reaction with acetyl chloride forms acetamide derivatives.

  • Sulfonation : Treatment with sulfonyl chlorides introduces sulfonamide groups.

Key Mechanistic Insights

  • Electronic effects : The 4-chlorophenyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the pyrimidine C4 and C6 positions .

  • Steric hindrance : The 4-methylbenzyl group influences regioselectivity in nucleophilic substitutions by sterically blocking the C6 position.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds within this class can reduce edema induced by carrageenan, suggesting their potential as anti-inflammatory drugs. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidines have been studied for their antitumor effects. The compound's structural characteristics allow it to inhibit various kinases involved in cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Antiviral Properties

Some pyrazolo[3,4-d]pyrimidines are reported to exhibit antiviral activity against viruses such as HIV and hepatitis C. This is attributed to their ability to interfere with viral replication processes .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Compounds

A study conducted by Abd El-Salam et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory effects. Among these compounds, those structurally similar to N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine showed promising results in reducing inflammation in animal models .

Case Study 2: Anticancer Activity Assessment

A series of experiments were performed to assess the anticancer properties of pyrazolo[3,4-d]pyrimidines against various cancer cell lines. The results indicated that modifications at the N-positions significantly enhanced cytotoxicity against breast and colon cancer cells .

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name N⁴ Substituent N⁶ Substituent Position 1 Molecular Formula Molecular Weight Key References
Target Compound 4-Chlorophenyl 4-Methylbenzyl Methyl C₂₂H₂₁ClN₆ 404.9 (calculated)
N⁶-Butyl-N⁴-(4-chlorophenyl)-1-phenyl analogue 4-Chlorophenyl Butyl Phenyl C₂₁H₂₁ClN₆ 392.9
N⁶-(3-Methylbutyl)-N⁴-(4-chlorophenyl)-1-phenyl analogue 4-Chlorophenyl 3-Methylbutyl Phenyl C₂₂H₂₃ClN₆ 406.9
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(4-chlorophenyl)-1-phenyl analogue 4-Chlorophenyl Cyclohexenylethyl Phenyl C₂₅H₂₅ClN₆ 445.0
N⁴,N⁶-Bis(isopropyl)-1-phenyl analogue Isopropyl Isopropyl Phenyl C₁₇H₂₂N₆ 310.4

Key Observations :

  • Position 1 Substitution : The target compound’s methyl group at position 1 (vs. phenyl in analogues) likely improves solubility but may reduce aromatic interactions with hydrophobic binding pockets .
  • Aromatic/Complex Groups (e.g., 4-methylbenzyl, cyclohexenylethyl): Introduce rigid, planar moieties that favor target binding via stacking interactions but may reduce metabolic stability .
  • Halogen Effects : The 4-chlorophenyl group at N⁴ is conserved across analogues, suggesting its critical role in target engagement .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The 4-methylbenzyl group in the target compound likely confers higher logP values compared to alkyl-substituted analogues, impacting blood-brain barrier penetration .
  • Bioactivity Trends : Phenyl-substituted analogues (e.g., ) have shown activity in kinase inhibition assays, suggesting that the target compound’s 4-methylbenzyl group may retain or enhance such effects .

Biological Activity

N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl and a methylbenzyl group. Its chemical formula is C~17~H~18~ClN~5~, with a molecular weight of 341.81 g/mol. The structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit multiple mechanisms of action:

  • Inhibition of Kinases : These compounds often act as inhibitors of protein kinases, which are critical in cell signaling pathways. For instance, studies have shown that related compounds inhibit Src kinase, affecting cell viability and tumorigenicity in cancer models .
  • Antitumor Activity : The compound has demonstrated significant antitumor effects in various in vivo models. For instance, in studies involving osteosarcoma and chronic myeloid leukemia (CML) models, it was found to reduce tumor volumes significantly .
  • Anti-inflammatory Properties : Pyrazolo[3,4-d]pyrimidines have also been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Src Kinase InhibitionCompound significantly inhibits Src kinase activity, enhancing cancer cell death.
Antitumor ActivityReduced tumor volume by over 50% in CML models; effective against osteosarcoma.
Anti-inflammatoryExhibits potential as an anti-inflammatory agent by inhibiting cytokine release.

Case Study: Antitumor Efficacy

In a study involving mice inoculated with 32D-T315I CML cells, the compound demonstrated potent antitumor activity. The administration led to a marked reduction in tumor size compared to control groups, showcasing its potential as a therapeutic agent in hematological malignancies .

Case Study: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory properties of related pyrazolo[3,4-d]pyrimidines. It was found that these compounds could significantly reduce the levels of inflammatory markers in vitro and in vivo models of inflammation . This suggests that this compound may also possess similar properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N⁴-(4-chlorophenyl)-1-methyl-N⁶-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine scaffolds are functionalized by reacting intermediates like 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) with substituted amines. Key steps include:

  • Alkylation : Reacting with 4-methylbenzylamine under reflux in isopropanol (iPrOH) with catalytic HCl to introduce the N⁶-(4-methylbenzyl) group .
  • Amination : Subsequent reaction with 4-chloroaniline under similar conditions to install the N⁴-(4-chlorophenyl) substituent .
  • Purification : Flash chromatography (silica gel, CHCl₃/MeOH gradient) is used to isolate the product, followed by recrystallization from acetonitrile for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Confirms substitution patterns and regiochemistry. For example, aromatic protons in the 4-chlorophenyl group appear as doublets (δ 7.22–7.44 ppm), while methylene (CH₂) signals from the benzyl group resonate at δ 3.89 ppm .
  • IR Spectroscopy : Identifies functional groups, such as NH stretches (3200–3400 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer :

  • TLC Monitoring : Uses silica plates with CHCl₃/MeOH (10:1) to track reaction progress .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .
  • Melting Point Determination : Sharp melting points (e.g., 188–212°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. What computational strategies are used to study this compound’s interaction with kinase targets like JAK3?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model binding poses in JAK3’s ATP-binding pocket. Key interactions include hydrogen bonds between the pyrimidine-diamine core and kinase hinge residues (e.g., Leu905, Glu903) .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein contact frequencies .
  • SAR Analysis : Modifying substituents (e.g., replacing 4-methylbenzyl with naphthylmethyl) enhances selectivity by occupying hydrophobic regions near Val836 .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) via LC-MS/MS after oral administration in rodents. Low solubility (logP ~3.5) may explain poor in vivo activity despite high in vitro IC₅₀ .
  • Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., N-demethylation) that reduce potency .
  • Dose Optimization : Adjust formulations (e.g., PEG-based nanoparticles) to enhance solubility and target exposure .

Q. What strategies improve selectivity for JAK3 over other kinases?

  • Methodological Answer :

  • Structural Modifications : Introduce steric bulk (e.g., 1-naphthylmethyl at N⁶) to clash with JAK1/2-specific residues (e.g., Tyr931 in JAK2) .
  • Kinase Profiling : Use SelectScreen™ panels to test inhibition across 468 kinases. Compounds with >100-fold selectivity for JAK3 are prioritized .
  • Covalent Binding : Design electrophilic warheads (e.g., acrylamides) targeting JAK3’s non-conserved Cys828 .

Q. How are reaction mechanisms for key synthetic steps validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., nucleophilic attack of amines on chloropyrimidine) .
  • Isotope Labeling : Use ¹⁵N-labeled aniline to confirm regioselectivity in amination via ¹H-¹⁵N HMBC NMR .
  • DFT Calculations : Gaussian09 models transition states to explain preferential substitution at the N⁴ position (ΔG‡ = 22.3 kcal/mol vs. 25.1 kcal/mol for N⁶) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC₅₀ values across different assays?

  • Methodological Answer :

  • Assay Standardization : Use ATP concentrations matching physiological levels (1 mM) to avoid underestimating potency in high-ATP conditions .
  • Counter-Screening : Test against unrelated targets (e.g., EGFR) to rule out off-target effects skewing results .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., Tofacitinib for JAK3) to minimize inter-lab variability .

Methodological Frameworks

Q. What experimental design principles are critical for SAR studies?

  • Methodological Answer :

  • Orthogonal Diversity : Synthesize derivatives with systematic substitutions (e.g., halogen scan at the 4-chlorophenyl group) to map electronic effects .
  • Positive/Negative Controls : Include known JAK3 inhibitors (e.g., PF-06651600) and inactive analogs to validate assay reliability .
  • Multivariate Analysis : Use PCA to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.